
2,4-Dibromothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiophene-3-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the halogen dance reaction, where bromothiophenes undergo base-catalyzed isomerization to yield the desired dibrominated product . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base in a non-aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using mild reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4-Dibromothiophene-3-carboxylic acid.
Reduction: 2,4-Dibromothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromothiophene-3-carbaldehyde is utilized in several scientific research fields:
Mécanisme D'action
The mechanism by which 2,4-Dibromothiophene-3-carbaldehyde exerts its effects is primarily through its electrophilic aldehyde group and the electron-withdrawing bromine atoms. These functional groups facilitate various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s reactivity is influenced by the stabilization of intermediates through resonance and inductive effects .
Comparaison Avec Des Composés Similaires
- 3,4-Dibromothiophene-2-carboxaldehyde
- 2,5-Dibromothiophene-3-carboxaldehyde
- 4,5-Dibromothiophene-2-carboxaldehyde
Comparison: 2,4-Dibromothiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C5H2Br2OS |
|---|---|
Poids moléculaire |
269.94 g/mol |
Nom IUPAC |
2,4-dibromothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2OS/c6-4-2-9-5(7)3(4)1-8/h1-2H |
Clé InChI |
BTQVGQIIEPBOTF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)Br)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



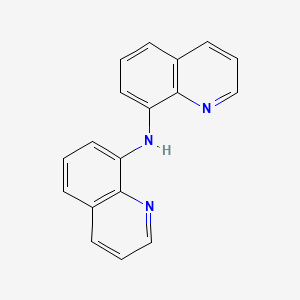
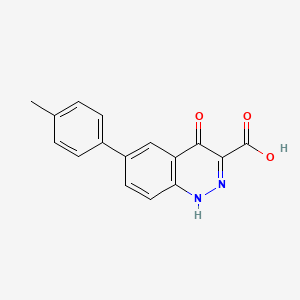


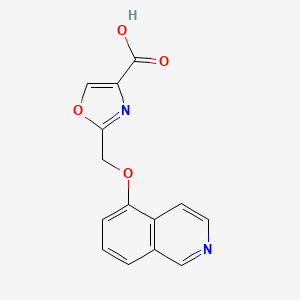
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
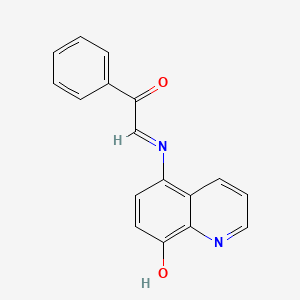



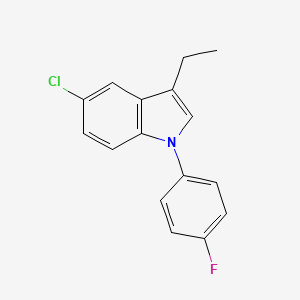

![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
